molecular formula C9H11Br2N B13186274 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine

Cat. No.: B13186274
M. Wt: 293.00 g/mol
InChI Key: ZXGJRFSMSWRAFP-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is a heterocyclic organic compound with the molecular formula C₉H₁₁Br₂N. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of two bromine atoms and a methylpropyl group attached to the pyridine ring. It is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine typically involves the bromination of 5-(3-bromo-2-methylpropyl)pyridine. One common method involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like H₂O₂ or m-CPBA in solvents such as acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂).

    Reduction: Reducing agents like LiAlH₄ or NaBH₄ in solvents such as tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of bromine atoms and the pyridine ring may facilitate interactions with enzymes and receptors, leading to modulation of biological processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromopyridine: A simpler analog with a single bromine atom attached to the pyridine ring.

    5-Bromo-2-methylpyridine: A related compound with a bromine atom and a methyl group attached to the pyridine ring.

    3,5-Dibromopyridine: A compound with two bromine atoms attached to the pyridine ring at positions 3 and 5.

Uniqueness

3-Bromo-5-(3-bromo-2-methylpropyl)pyridine is unique due to the presence of both a 3-bromo-2-methylpropyl group and an additional bromine atom on the pyridine ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its simpler analogs.

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

3-bromo-5-(3-bromo-2-methylpropyl)pyridine

InChI

InChI=1S/C9H11Br2N/c1-7(4-10)2-8-3-9(11)6-12-5-8/h3,5-7H,2,4H2,1H3

InChI Key

ZXGJRFSMSWRAFP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CN=C1)Br)CBr

Origin of Product

United States

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